molecular formula C26H45N13O7 B14202063 L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- CAS No. 872617-49-7

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl-

Cat. No.: B14202063
CAS No.: 872617-49-7
M. Wt: 651.7 g/mol
InChI Key: FWSKEARSGNHBJR-VMXHOPILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is a peptide compound composed of the amino acids histidine, serine, proline, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The histidine and arginine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the biological context and the specific target proteins involved.

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-
  • L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl-

Uniqueness

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications.

Properties

CAS No.

872617-49-7

Molecular Formula

C26H45N13O7

Molecular Weight

651.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C26H45N13O7/c27-15(12-40)23(44)39-9-3-6-19(39)22(43)37-17(5-2-8-34-26(30)31)20(41)36-16(4-1-7-33-25(28)29)21(42)38-18(24(45)46)10-14-11-32-13-35-14/h11,13,15-19,40H,1-10,12,27H2,(H,32,35)(H,36,41)(H,37,43)(H,38,42)(H,45,46)(H4,28,29,33)(H4,30,31,34)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

FWSKEARSGNHBJR-VMXHOPILSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.